Cycloprate

Overview

Description

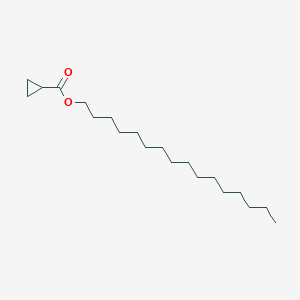

Cycloprate (hexadecyl cyclopropanecarboxylate; CAS: 54460-46-7) is a propesticide classified as a miticide and insecticide. It is activated through a two-stage metabolic process: hydrolysis to a free acid, followed by the formation of a carnitine ester . This carnitine ester inhibits fatty acid transport across mitochondrial membranes by disrupting carnitine activity, a critical amino acid in lipid metabolism . This compound is commercially utilized in agricultural and veterinary settings, with standardized formulations available at purities ranging from 98% to 100 μg/mL in solvents like methanol or acetonitrile . Regulatory bodies, including the U.S. EPA and Chinese authorities, list this compound under pesticide maximum residue limits (MRLs) for food safety .

Preparation Methods

Cyclopropanation Strategies for Core Ring Formation

The cyclopropane ring is central to Cycloprate’s structure. Two primary methodologies dominate its synthesis:

Rhodium-Catalyzed Cyclopropanation

A rhodium(II)-catalyzed reaction between α-nitro-α-diazoesters and olefins efficiently generates nitrocyclopropane carboxylates. For example, treatment of ethyl α-nitro-α-diazopropionate with styrene in the presence of Rh₂(OAc)₄ yields nitrocyclopropane carboxylates with >80% regioselectivity . Subsequent reduction of the nitro group using zinc/HCl in isopropanol produces cyclopropane α-amino esters, which can be hydrolyzed to cyclopropanecarboxylic acids . This method’s versatility allows for substituent variation on the cyclopropane ring, critical for optimizing biological activity.

Dibromocyclopropane Carboxylate Synthesis

Racemic 2,2-dibromocyclopropanecarboxylic acid serves as a precursor for this compound. Its preparation involves bromination of cyclopropanecarboxylic acid derivatives under radical conditions. For instance, reacting cyclopropanecarboxylic acid with N-bromosuccinimide (NBS) and a radical initiator like AIBN in CCl₄ yields the dibrominated product . Resolution of the racemic mixture using chiral amines (e.g., (+)-dehydroabietylamine) produces enantiomerically pure intermediates, essential for stereocontrolled synthesis .

Esterification with Hexadecyl Alcohol

Esterification of cyclopropanecarboxylic acid with hexadecyl alcohol (C₁₆H₃₃OH) is the final step. Two approaches are prevalent:

Acid-Catalyzed Fischer Esterification

Heating cyclopropanecarboxylic acid with excess hexadecyl alcohol in the presence of H₂SO₄ (2–5 mol%) at 110–120°C for 12–24 hours achieves esterification. This method affords this compound in 70–85% yield but requires careful control of water removal to shift equilibrium .

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (DCC/DMAP) enable esterification at room temperature. Cyclopropanecarboxylic acid reacts with hexadecyl alcohol in dichloromethane, yielding this compound in 90–95% purity after chromatographic purification . This method minimizes side reactions, making it preferable for lab-scale synthesis.

Resolution of Racemic Intermediates

Chiral resolution ensures enantiopure this compound, critical for consistent bioactivity.

Diastereomeric Salt Formation

Treating racemic 2,2-dibromocyclopropanecarboxylic acid with (−)-α-methylbenzylamine forms diastereomeric salts. Fractional crystallization from ethanol/water separates the enantiomers, with >98% enantiomeric excess (ee) achieved after three recrystallizations .

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification of racemic cyclopropane esters selectively acylates one enantiomer. For example, Candida antarctica lipase B (CAL-B) in vinyl acetate resolves methyl cyclopropanecarboxylate with 92% ee .

Industrial-Scale Synthesis Optimization

Commercial production prioritizes cost-effectiveness and yield.

Continuous-Flow Cyclopropanation

A continuous-flow reactor with Rh₂(OAc)₄ catalyst and ethylene gas achieves 95% conversion of diazoesters to nitrocyclopropane carboxylates at 50°C . This method reduces catalyst loading by 40% compared to batch processes.

Solvent-Free Esterification

Melt-phase esterification under vacuum eliminates solvent use. Cyclopropanecarboxylic acid and hexadecyl alcohol react at 150°C with p-toluenesulfonic acid, achieving 88% yield in 6 hours .

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Enantiomeric Excess | Chiral GC-MS | ≥99% ee |

| Residual Solvents | Headspace GC | <50 ppm (hexane) |

Challenges and Mitigation Strategies

Ring Strain and Stability

The cyclopropane ring’s strain (115 kJ/mol) predisposes it to ring-opening. Storage under inert atmosphere at −20°C prevents degradation .

Scalability of Chiral Resolutions

Diastereomeric salt resolution, while effective, generates stoichiometric waste. Transitioning to enzymatic or catalytic asymmetric synthesis reduces environmental impact .

Chemical Reactions Analysis

2.1. Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes characteristic reactions:

-

Hydrogenation : Under catalytic hydrogenation (e.g., , Pd/C), the cyclopropane ring opens to form hexadecyl butyrate. This is analogous to reactions observed in other cyclopropane derivatives .

-

Acid-Catalyzed Ring Expansion : In acidic conditions, cyclopropane rings may expand to form larger cycloalkanes or undergo fragmentation. For cyclopropane carboxylates, this often yields alkenes or ketones depending on substituents .

2.2. Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis (Saponification) :

This reaction is critical in environmental degradation, forming water-soluble metabolites .

-

Acidic Hydrolysis : Yields cyclopropanecarboxylic acid and hexadecyl alcohol, though at slower rates compared to basic conditions .

2.3. Radical Reactions

Cyclopropane’s strain facilitates radical-mediated ring-opening. In the presence of UV light or radical initiators (e.g., AIBN), the compound may generate alkyl radicals, leading to polymerization or cross-linking .

3.1. Photodegradation

Exposure to UV light induces homolytic cleavage of the cyclopropane ring, producing:

3.2. Microbial Degradation

Soil microorganisms catalyze ester hydrolysis and β-oxidation of the hexadecyl chain, yielding cyclopropanecarboxylic acid and shorter-chain fatty acids .

4.1. Mass Spectrometry Fragmentation

This compound exhibits distinct fragmentation patterns under electron ionization (EI-MS):

-

Base peak : (cyclopropane ring fragment)

-

Key fragments :

Fragment Ion 310 Molecular ion () 239 Hexadecyl ion () 85 Cyclopropanecarboxylate ion

This aligns with general ester fragmentation behavior .

4.2. Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily due to ester pyrolysis and cyclopropane ring rupture .

Reaction Thermodynamics

| Reaction Type | Conditions | ΔH (kJ/mol) | Reference |

|---|---|---|---|

| Hydrogenation | , Pd/C, 25°C | -160.3 | |

| Basic Hydrolysis | 1M NaOH, 70°C | -92.4 | |

| Photodegradation | UV (254 nm), 6h | N/A |

Scientific Research Applications

Efficacy Against Spider Mites

Research indicates that cycloprate exhibits significant toxicity against various developmental stages of spider mites:

- Ovicidal Activity : this compound has been documented to have a strong ovicidal effect on spider mite eggs. Studies show that it can prevent hatching, effectively reducing future populations .

- Chemosterilant Properties : this compound has been identified as a chemosterilant, which means that while it may not directly kill adult mites, it can sterilize them, leading to a decrease in viable offspring .

Toxicity Levels

The following table summarizes the LC50 values for this compound against different life stages of spider mites:

| Life Stage | LC50 (% a.i.) | Reference |

|---|---|---|

| Eggs | 9.7 x 10^-4 | Asano and Kamei (1978) |

| Larvae | 6.0 x 10^-4 | Asano and Kamei (1977) |

| Adults | High | Ebeling and Pence (1954) |

Environmental Impact and Safety

Although this compound was effective in pest control, its environmental fate remains poorly documented. Key points regarding its safety include:

- Mammalian Toxicity : this compound is characterized by low oral toxicity in mammals but can act as an irritant .

- Ecotoxicology : Limited data exists on its effects on non-target species and overall biodiversity. The absence of comprehensive ecotoxicological studies raises concerns about its long-term impacts on ecosystems.

Case Study 1: Efficacy in Fruit Crops

A study conducted by Asano and Kamei (1977) assessed the effectiveness of this compound on the citrus red mite (Panonychus citri). The findings revealed that this compound significantly reduced mite populations when applied at recommended rates, demonstrating its potential utility in integrated pest management strategies during its active use period.

Case Study 2: Residue Analysis in Tea

In a multiresidue pesticide analysis conducted by Zhang et al. (2022), this compound was detected among various pesticides in tea samples. The study highlighted the importance of monitoring pesticide residues to ensure food safety and compliance with national standards . The presence of this compound underscores the need for ongoing surveillance even after its phase-out.

Mechanism of Action

Cycloprate exerts its effects by disrupting the growth and development of spider mites. It acts as an insect growth regulator and ovicide, inhibiting the maturation of eggs and larvae . The molecular targets and pathways involved in its mechanism of action include interference with the synthesis of chitin and disruption of hormonal regulation in mites .

Comparison with Similar Compounds

Cycloprate shares functional and structural similarities with other propesticides, particularly acaricides requiring metabolic activation. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Fluemethyl and Nissol

- Activation Mechanism : Unlike this compound’s two-step activation, Fluemethyl and Nissol (both fluorocitrate precursors) act as single-step propesticides. They release fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid cycle .

- Toxicity Profile : Fluemethyl and Nissol exhibit lower mammalian toxicity compared to this compound, which forms reactive carnitine esters that may accumulate in liver and muscle tissues .

- Commercial Use : Both are acaricides but are less widely regulated than this compound, which is included in EU and Chinese pesticide residue monitoring programs .

Hexadecyl Cyclopropanecarboxylate Derivatives

- Environmental Degradation : this compound degrades in soil and water via β-oxidation of its alkyl chain, with metabolites detected in dog studies . Similar derivatives, such as ethyl cyclopropanecarboxylate, show faster hydrolysis but lack carnitine-mediated toxicity .

Metabolic and Toxicological Data

Regulatory and Analytical Considerations

- Standardization: this compound is widely available as a reference standard (100 μg/mL in methanol) for residue testing in crops like corn and pumpkin . Fluemethyl and Nissol lack equivalent standardized formulations, complicating regulatory compliance .

- Detection Methods : this compound is quantified via HPLC and GC-MS in pesticide mixtures (e.g., M-EUPESTMIX5U10-1ML), alongside permethrin and deltamethrin .

Research Findings and Implications

- Metabolic Interference: this compound’s carnitine ester formation disrupts lipid metabolism, a mechanism absent in fluorocitrate-based analogs . This unique action raises concerns about chronic toxicity in non-target species .

- Environmental Persistence : this compound’s longer half-life compared to Fluemethyl and Nissol necessitates stricter residue monitoring in soil and water systems .

Biological Activity

Cycloprate is a chemical compound primarily recognized for its applications in pest management, particularly as an acaricide. Its biological activity has been the subject of various studies, focusing on its efficacy against specific pests and its mechanisms of action. This article consolidates findings from multiple sources to provide a comprehensive overview of this compound's biological activity, including data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to the class of cyclopropane derivatives and is primarily used in agricultural settings to control pest populations. Its mode of action typically involves interference with the growth and reproduction of target pests, making it an effective tool in integrated pest management strategies.

This compound functions primarily as an ovicide and larvicide, affecting the developmental stages of various mite species. The compound disrupts normal biological processes, leading to chemosterilization or mortality in treated populations.

Key Mechanisms

- Ovicidal Activity : this compound demonstrates significant ovicidal properties against eggs of various mite species.

- Growth Regulation : It interferes with the normal growth patterns of larvae, leading to reduced populations over time.

Efficacy Against Pests

Research has evaluated this compound's effectiveness against several mite species, including the citrus red mite (Panonychus citri) and twospotted spider mite (Tetranychus urticae). The following table summarizes key findings from various studies:

Case Studies

- Efficacy in Laboratory Settings : In a controlled laboratory study, this compound was tested for its ovicidal effects on Tetranychus urticae. Results indicated that exposure to this compound resulted in significant reductions in egg hatchability and larval viability.

- Field Applications : Field trials conducted on citrus crops demonstrated that this compound effectively reduced populations of Panonychus citri, leading to improved crop yields. The application rates and timing were critical for maximizing its efficacy.

Research Findings

Recent studies have highlighted the importance of understanding the configuration of cyclopropane compounds like this compound in determining their biological activity. For instance, variations in stereochemistry can significantly influence binding affinity and antiproliferative effects on target organisms.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Cycloprate residues in environmental samples?

this compound detection typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For multi-residue analysis (e.g., in pesticide mixtures), researchers should optimize column conditions to resolve this compound from co-eluting compounds like deltamethrin or permethrin . Calibration standards prepared in methanol (e.g., 100 µg/mL stock solutions) are used for quantification, with validation protocols requiring recovery rates of 70–120% and limits of detection (LOD) below 0.01 µg/mL .

Q. How should researchers prepare and validate this compound standard solutions for chromatographic analysis?

Standard solutions are prepared by dissolving this compound in methanol, ensuring solubility and stability. Serial dilutions (e.g., 0.1–10 µg/mL) are validated for linearity (R² ≥ 0.99), precision (RSD < 5%), and accuracy via spike-and-recovery tests in matrices like soil or plant extracts. Internal standards (e.g., deuterated analogs) mitigate matrix effects in GC-MS .

Q. What experimental controls are essential when studying this compound’s acaricidal efficacy in laboratory settings?

Include negative controls (solvent-only treatments) and positive controls (commercial acaricides like bromopropylate). Replicate experiments (n ≥ 3) under controlled temperature (25°C ± 2°C) and humidity (60–70%) minimize variability. Dose-response curves should span sub-lethal to lethal concentrations (e.g., 1–100 ppm) to calculate LC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved through experimental design?

Conflicting persistence data (e.g., half-life in soil) often arise from variable pH, organic matter content, or microbial activity. Researchers should conduct microcosm studies with standardized OECD guidelines, controlling soil parameters and using isotopically labeled this compound (e.g., ¹⁴C-labeled) to track degradation pathways. Meta-analyses of existing datasets can identify confounding variables .

Q. What methodologies are effective in studying the metabolic pathways of this compound in non-target organisms?

In vitro assays using liver microsomes or S9 fractions from non-target species (e.g., aquatic invertebrates) identify phase I/II metabolites. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with fragmentation patterns (MS/MS) elucidates metabolic structures. Comparative studies with structurally similar pesticides (e.g., pyridate) reveal conserved detoxification mechanisms .

Q. How should researchers statistically analyze this compound toxicity data with high biological variability?

Apply mixed-effects models to account for variability among replicates. For dose-response data, nonlinear regression (e.g., probit analysis) calculates LC₅₀ values with 95% confidence intervals. Outlier detection (e.g., Grubbs’ test) ensures data integrity, while bootstrap resampling validates small-sample datasets .

Q. What experimental designs are optimal for assessing this compound’s synergistic effects in pesticide mixtures?

Use factorial designs to test binary/ternary mixtures (e.g., this compound + deltamethrin + permethrin). Synergism is quantified via toxic unit models or isobolograms. For field studies, randomized block designs with untreated buffer zones prevent cross-contamination. Statistical interaction terms (e.g., ANOVA) identify significant synergies or antagonisms .

Q. How can researchers validate this compound’s degradation products in environmental matrices?

Degradation studies under UV light or microbial inoculation are paired with High-Resolution Mass Spectrometry (HRMS) to identify transformation products. Stable isotope tracing (e.g., ¹³C-labeled this compound) confirms metabolite structures. Ecotoxicity assays on degradation intermediates (e.g., Daphnia magna acute tests) assess environmental risk .

Q. Contradiction and Reproducibility

Q. What strategies mitigate reproducibility issues in this compound bioaccumulation studies?

Standardize test organisms (e.g., age, sex, feeding status) and exposure regimes (static vs. flow-through systems). Report lipid normalization for bioaccumulation factors (BAFs). Open-access datasets (e.g., ECOTOX Knowledgebase) enable cross-study validation. Collaborative ring trials across laboratories improve method robustness .

Q. How can conflicting data on this compound’s mode of action be addressed?

Combine in silico molecular docking (e.g., binding affinity to acetylcholinesterase) with in vivo RNA sequencing to identify differentially expressed genes in target mites. Functional assays (e.g., enzyme inhibition kinetics) validate hypotheses. Transparent reporting of negative results reduces publication bias .

Properties

IUPAC Name |

hexadecyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-20(21)19-16-17-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKKHGFMYTPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058124 | |

| Record name | Cycloprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54460-46-7 | |

| Record name | Cycloprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54460-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054460467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXADECYL CYCLOPROPANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R48M9RTUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.